molecular formula C16H10I2N2O2 B11991950 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone CAS No. 284682-59-3

6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B11991950
CAS No.: 284682-59-3
M. Wt: 516.07 g/mol
InChI Key: OZDNVXYFDGRXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a synthetically modified quinazolinone derivative offered for early-discovery research. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved drugs . This specific compound features a 2-phenylethyl ketone side chain at the N-3 position and iodine atoms at the C-6 and C-8 positions of the benzene ring. These heavy halogen substituents are strategically valuable for structure-activity relationship (SAR) studies, as they can significantly influence a compound's electronic properties, lipophilicity, and potential to interact with biological targets through strong hydrophobic binding . Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including potent anti-tumor, antimicrobial, anti-inflammatory, and antimalarial effects . The structural flexibility of the quinazolinone nucleus allows it to be engineered to interact with various enzymatic targets. Researchers have identified quinazolinone-based molecules that can inhibit key enzymes such as dihydrofolate reductase (DHFR) , tubulin polymerization , and certain kinases , or intercalate with DNA . The 4-oxo (carbonyl) group is a key pharmacophoric feature, often enabling hydrogen bonding with active site residues in target proteins like topoisomerase II . This diiodo-substituted analogue serves as a versatile chemical tool for probing these mechanisms and for the synthesis of more complex molecular architectures. It is particularly relevant for investigators developing novel therapeutic agents for oncology and infectious diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

284682-59-3

Molecular Formula

C16H10I2N2O2

Molecular Weight

516.07 g/mol

IUPAC Name

6,8-diiodo-3-phenacylquinazolin-4-one

InChI

InChI=1S/C16H10I2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

OZDNVXYFDGRXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I

Origin of Product

United States

Preparation Methods

Halogenation of Precursor Quinazolinones

A common approach for introducing halogens involves iodination of pre-synthesized quinazolinones.

Route A :

  • Synthesis of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone :

    • React anthranilic acid derivatives with phenacyl groups under cyclization conditions (e.g., using phosphorus oxychloride or acetic anhydride).

  • Iodination :

    • Introduce iodine at positions 6 and 8 via electrophilic substitution.

    • Reagents : Iodine (I₂) with Lewis acids (e.g., FeCl₃) or iodinating agents like N-iodosuccinimide (NIS).

Example Reaction Conditions :

StepReagents/ConditionsYield
CyclizationAnthranilic acid + phenacyl chloride, P₂O₅, toluene, 100°C~60%
IodinationNIS, H₂SO₄, CHCl₃, 0°C → rt~40–50%

Note: Actual yields are speculative due to lack of direct data.

Direct Synthesis via Halogenated Intermediates

Alternative methods employ halogenated anthranilic acid derivatives as starting materials.

Route B :

  • Preparation of 6,8-Diiodoanthranilic Acid :

    • Iodinate anthranilic acid using KI₃.

  • Cyclization with Phenacyl Reagents :

    • Condense 6,8-diiodoanthranilic acid with phenacyl chloride in the presence of a base (e.g., pyridine).

Key Challenges :

  • Regioselectivity : Controlling iodination at positions 6 and 8.

  • Oxidation Sensitivity : Iodinated intermediates may undergo decomposition under harsh conditions.

Comparative Analysis of Halogenation Methods

MethodAdvantagesLimitations
Post-Halogenation Flexible for diverse substituentsLow yields due to steric hindrance from iodine
Pre-Halogenation Better regiocontrolRequires synthesis of diiodoanthranilic acid

Spectroscopic and Analytical Data

Characterization Techniques

  • IR : Peaks at ~1650 cm⁻¹ (C=O), ~1350 cm⁻¹ (C–I).

  • ¹H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), phenyl group (δ 7.2–7.8 ppm), and CH₂ (δ 4.0–4.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 516.07 (M⁺) .

Chemical Reactions Analysis

Quinazolinone Core Formation

The quinazolinone framework is typically synthesized via:

  • Condensation of 2-hydroxyacetophenone with iodine sources : This step establishes the bicyclic structure with iodine substitution. The reaction may involve intermediates such as dihydroquinazolinones, which undergo aromatization to form the final quinazolinone.

  • Purification : The product is isolated as a light yellow solid after solvent removal and recrystallization.

Table 1: Representative Synthesis Conditions for Quinazolinone Core

StepReagents/ConditionsProductYieldReference
Condensation2-hydroxyacetophenone + iodine sourceIntermediateN/A
AromatizationHeat/acidic conditionsQuinazolinoneN/A

Formation of the 2-Oxo-2-phenylethyl Group

The 2-oxo-2-phenylethyl substituent is introduced via:

  • Aldol reaction : Reaction of acetophenone derivatives with diethylamine or similar bases to form the ketone linkage .

  • Coupling to quinazolinone : Substitution at position 3 of the quinazolinone ring, likely facilitated by nucleophilic attack or condensation .

Table 2: Aldol Reaction for 2-Oxo-2-phenylethyl Substituent

ReagentsConditionsKey Product FeatureReference
Acetophenone + diethylamineStirred at room temperature for 16 hβ-hydroxy ketone intermediate

Iodination at Positions 6 and 8

Iodination occurs via:

  • Electrophilic aromatic substitution : Directed by the quinazolinone ring’s electron-deficient nature, favoring substitution at positions 6 and 8.

  • Reagents : Iodine (I₂) or iodinating agents (e.g., N-iodosuccinimide) under acidic or basic conditions.

Characterization and Structural Analysis

The compound is characterized by:

  • Spectral data : IR, NMR, and mass spectrometry to confirm iodine substitution and functional groups .

  • Structural features :

    • Planar arrangement : Dihedral angles between substituents suggest a flat geometry, enabling potential biological interactions.

    • Bond lengths/angles : Conform to typical aromatic systems, with carbonyl groups (C=O) and aromatic C-N bonds.

Table 3: Structural Features of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone

FeatureDescriptionReference
Molecular formulaC₁₆H₉I₂N₂O₂
CAS number284682-59-3
Dihedral anglesPlanar arrangement

Potential Chemical Reactions

The compound’s reactivity is influenced by its functional groups:

  • Iodine substitution : Susceptible to nucleophilic substitution or elimination reactions (e.g., hydrolysis to form thiols or amines).

  • Quinazolinone ring : May undergo:

    • Hydrolysis : Cleavage of the carbonyl group to form amino derivatives .

    • Condensation : Reaction with hydrazines or amines to form fused heterocycles .

  • 2-Oxo group : Amenable to nucleophilic attacks (e.g., Grignard reagents) or reductions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of quinazolinone compounds can inhibit bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Antimicrobial Activity

A study highlighted the synthesis of quinazoline derivatives that showed moderate to significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using the Agar well diffusion method, revealing promising results against strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinoneStaphylococcus aureus1075
This compoundEscherichia coli1565
Other derivativesCandida albicans1180

Case Studies

  • Antimicrobial Efficacy : A research article documented the effectiveness of quinazoline derivatives in combating bacterial resistance. The study compared various synthesized compounds, emphasizing the importance of structural modifications to enhance bioactivity .
  • Pharmacological Insights : Another study explored the structure-activity relationship (SAR) of quinazoline derivatives, indicating that certain substituents significantly impact their antimicrobial properties. Compounds with triazole or oxadiazole moieties showed enhanced activity against resistant strains .

Mechanism of Action

The mechanism of action of 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms may enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Sensitivity : Iodine at 6 and 8 (vs. bromine or chlorine at 7) may alter target selectivity. For example, 7-Cl derivatives show potent antifungal activity, while 6,8-dihalogenated compounds are linked to lipid-lowering effects .
  • Halogen Size : Iodine’s larger atomic radius may enhance membrane permeability compared to bromine or chlorine, but this could also reduce metabolic stability .

Substituents at Position 3

The 3-(2-oxo-2-phenylethyl) group distinguishes this compound from other quinazolinones. Comparisons include:

Compound Position 3 Substituent Biological Activity Key Findings Reference
6,8-Diiodo-3-(2-oxo-2-phenylethyl) 2-Oxo-2-phenylethyl Not directly reported Hypothesized COX-2 inhibition due to phenyl group interaction
3-(4-Methoxybenzothiazol-2-yl) Benzothiazole moiety Anti-inflammatory Low gastric ulcerogenicity; comparable efficacy to indomethacin
3-(p-Substituted phenyl)-6-bromo Aryl groups Anti-inflammatory/analgesic Reduced edema in carrageenan-induced inflammation models
3-Sulfonamide derivatives Sulfonamide COX-2 inhibition Nanomolar affinity for COX-2; anti-inflammatory without GI toxicity

Key Observations :

  • Phenyl vs. Sulfonamide: Sulfonamide-containing quinazolinones (e.g., COX-2 inhibitors) show targeted anti-inflammatory effects, while the 2-oxo-2-phenylethyl group may offer broader receptor interactions due to its ketone and aromatic features .
  • Benzothiazole Hybrids : Substitutions with heterocycles like benzothiazole enhance anti-inflammatory activity but may increase synthetic complexity compared to simpler alkyl/aryl groups .

Antiviral and Cytotoxic Profiles

While 6,8-diiodo derivatives lack direct antiviral data, brominated analogs provide insights:

Compound Activity Findings Reference
6-Bromo-2-methyl-3-(pyrimidinyl) Anti-HIV (in vitro) Low cytotoxicity (0.424 µg/mL) but no significant antiviral activity
6,8-Diiodo derivative Not tested Potential cytotoxicity due to iodine’s radiomimetic properties (speculative)

Key Observations :

  • Halogen type (Br vs. I) influences cytotoxicity; iodine’s larger size may increase DNA interaction risks .

Biological Activity

6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone (CAS Number: 284682-59-3) is a novel compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings and data tables.

The molecular formula of this compound is C16H10I2N2O2, with a molecular weight of 516.07 g/mol. The presence of iodine atoms in its structure often enhances biological activity due to their influence on electronic properties and reactivity.

PropertyValue
CAS Number284682-59-3
Molecular FormulaC16H10I2N2O2
Molecular Weight516.07 g/mol
PurityNLT 98%

1. Anticancer Activity

Recent studies indicate that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound was evaluated for its cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The compound demonstrated notable inhibitory effects on cell proliferation, suggesting its potential as a lead compound in cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HT-2915.0
PC-310.0

2. Antimicrobial Activity

Quinazolinones have been reported to possess antibacterial and antifungal properties. The compound was tested against several bacterial strains and fungi, showing effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes .

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using animal models where it exhibited significant reduction in inflammation markers compared to standard anti-inflammatory drugs like indomethacin. This suggests that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in tumor growth and inflammation processes. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Case Studies

A notable study explored the synthesis and evaluation of various quinazolinone derivatives, including this compound. The derivatives were subjected to in vitro assays demonstrating significant cytotoxicity against multiple cancer cell lines and promising antimicrobial effects against clinically relevant pathogens .

Q & A

Q. Characterization :

  • Elemental analysis (C, H, N) and spectral data (¹H/¹³C NMR, IR) confirm functional groups and substitution patterns. For instance, IR bands at ~1680 cm⁻¹ indicate the carbonyl group, while NMR signals for aromatic protons (δ 7.2–8.3 ppm) and iodinated positions (deshielded peaks) validate the structure .

Basic: What in vitro assays are used to evaluate the anti-inflammatory activity of 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Carrageenan-induced paw edema : Compounds are administered orally (e.g., 50 mg/kg) to rodents, with edema inhibition measured at 3–6 hours post-carrageenan injection. Activity is compared to indomethacin .
  • COX-1/COX-2 inhibition : Enzyme immunoassays (EIAs) using purified cyclooxygenase isoforms. Selectivity ratios (COX-2/COX-1) are calculated to identify derivatives with reduced ulcerogenic risk .
  • Ulcerogenicity testing : Gastric mucosal damage is assessed post-administration to correlate anti-inflammatory efficacy with safety .

Advanced: How can structure-activity relationship (SAR) studies optimize COX-2 selectivity in 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Substituent effects : Electron-donating groups (e.g., methoxy at benzothiazole-2-yl) enhance COX-2 affinity. For example, compound 3e (4-methoxy substitution) showed 3-fold higher COX-2 inhibition than indomethacin .
  • Steric considerations : Bulky substituents at position 3 (e.g., substituted benzothiazoles) improve selectivity by fitting the COX-2 active site .
  • Validation : Molecular docking and comparative inhibition assays (COX-1 vs. COX-2) refine SAR models .

Advanced: How to resolve discrepancies in antimicrobial activity across bacterial strains (e.g., Gram-positive vs. Gram-negative)?

Methodological Answer:

  • Mechanistic profiling : Test derivatives against panels of bacteria (e.g., Xanthomonas oryzae, Staphylococcus aureus) to identify spectrum breadth. For example, compounds with trifluoromethoxy-anilino groups showed EC₅₀ values of 20–93 μg/mL against Gram-negative pathogens .
  • Membrane permeability : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess if resistance in Gram-negative strains is due to outer membrane barriers .
  • Structural modulation : Introduce hydrophilic groups (e.g., hydroxyl) to enhance penetration into Gram-negative lipopolysaccharide layers .

Experimental Design: What are critical considerations for in vivo models of antileishmanial activity?

Methodological Answer:

  • Parasite load quantification : Use luciferase-transfected Leishmania strains for bioluminescent imaging in murine models .
  • Dosing regimen : Acute toxicity studies (e.g., 300 mg/kg maximum dose) ensure safety before efficacy trials. Compounds like 7 (2-(4-chlorostyryl)-3-p-tolyl derivative) showed no toxicity at this threshold .
  • Immunocompromised models : Evaluate efficacy in BALB/c mice with impaired T-cell responses to mimic human visceral leishmaniasis .

Data Analysis: How to reconcile conflicting results between in vitro enzyme inhibition and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., compound 20 in had t₁/₂ = 1–9 h across species) to explain reduced in vivo activity despite potent in vitro inhibition .
  • Metabolite analysis : Identify active metabolites via LC-MS. For example, hydroxylated derivatives may retain bioactivity .
  • Dose optimization : Adjust dosing frequency (e.g., bid vs. qd) to maintain therapeutic concentrations .

Advanced: What strategies improve the antifungal activity of quinazolinone derivatives against filamentous fungi?

Methodological Answer:

  • Halogenation : Introduce Cl or F at position 7 (e.g., UR-9825 in ) to enhance potency against Aspergillus spp. .
  • Hydrophobicity modulation : LogP optimization (e.g., via alkyl chain elongation) balances membrane penetration and solubility. Compound 20 (LogP ~3.5) showed superior activity in immunocompromised rat models .
  • Stereochemical control : Enantiomer-specific activity (e.g., (1R,2R)-configuration in UR-9825) is critical; inactive stereoisomers must be excluded .

Basic: What analytical techniques validate the purity of synthesized quinazolinone derivatives?

Methodological Answer:

  • HPLC-UV/HRMS : Confirm purity (>95%) and molecular weight (e.g., 6,8-diiodo derivatives exhibit M⁺ peaks at m/z ~500–550) .
  • Melting point consistency : Compare observed values with literature data (e.g., 3e in : mp 210–212°C) .
  • X-ray crystallography : Resolve structural ambiguities; for example, methanol hemisolvate crystals confirmed hydrogen bonding in quinazolinone derivatives .

Advanced: How do substituents at positions 2 and 3 influence the anticancer potential of 4(3H)-quinazolinones?

Methodological Answer:

  • Apoptosis induction : Derivatives with 2-phenyl and 3-indazolyl groups (e.g., ) activate caspase-3/7 in MCF-7 cells.
  • Topoisomerase inhibition : Electrophilic substituents (e.g., nitro groups) intercalate DNA and inhibit Topo IIα .
  • In vivo xenograft models : Prioritize compounds with low IC₅₀ (<10 μM) in vitro for efficacy testing in nude mice .

Data Contradiction: Why do some quinazolinones show antibacterial but negligible antifungal activity?

Methodological Answer:

  • Target specificity : Antibacterial activity (e.g., against X. oryzae) may involve dihydrofolate reductase inhibition, while antifungal effects require CYP51 (lanosterol demethylase) binding, which is structurally inaccessible in some derivatives .
  • Membrane ergosterol vs. LPS : Fungal membranes contain ergosterol, which is less permeable to hydrophobic quinazolinones compared to bacterial LPS .
  • Resistance mechanisms : Efflux pumps in fungi (e.g., Candida CDR1) may expel compounds more efficiently than bacterial systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.